molecular formula C11H13NO2 B13218667 6-Cyclopentylpyridine-3-carboxylic acid

6-Cyclopentylpyridine-3-carboxylic acid

Cat. No.: B13218667
M. Wt: 191.23 g/mol
InChI Key: YZSICNRDDIFTGE-UHFFFAOYSA-N
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Description

6-Cyclopentylpyridine-3-carboxylic acid is an organic compound featuring a pyridine ring substituted with a cyclopentyl group at the 6-position and a carboxylic acid group at the 3-position. This compound is part of the pyridinecarboxylic acids family, known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopentylpyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the cyanide ion displacement followed by hydrolysis, which is limited to primary and some secondary alkyl halides .

Industrial Production Methods: Industrial production of this compound often involves large-scale application of the Suzuki–Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopentylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

6-Cyclopentylpyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclopentylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 6-Cyclopentylpyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopentyl group and a pyridinecarboxylic acid moiety makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

6-cyclopentylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)9-5-6-10(12-7-9)8-3-1-2-4-8/h5-8H,1-4H2,(H,13,14)

InChI Key

YZSICNRDDIFTGE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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